![molecular formula C19H23N3O4 B2671778 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide CAS No. 892834-41-2](/img/structure/B2671778.png)
1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, also known as ESE-15, is a synthetic compound that has gained attention in recent years due to its potential applications in cancer research.
Scientific Research Applications
Antibacterial and Antitubercular Activities
Research has shown that derivatives of semicarbazones, similar to 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide, exhibit notable antibacterial and antitubercular activities. For instance, certain diphenyl hydrazones and semicarbazones have been evaluated for their effectiveness against a variety of pathogenic strains and specifically against Mycobacterium tuberculosis H37 Rv, indicating their potential use in treating bacterial and tuberculosis infections (A. Raja et al., 2010).
Analgesic and Anti-inflammatory Activities
Semicarbazones and their derivatives have also been explored for their analgesic and anti-inflammatory properties. A series of 4-(2-phenoxyphenyl)semicarbazones demonstrated significant potential in this area, with some compounds showing more potency than reference drugs like mefenamic acid in formalin tests. This suggests their application in developing new pain relief and anti-inflammatory medications (Ardeshir Rineh et al., 2007).
Anticonvulsant Activity
The anticonvulsant potential of 4-(2-phenoxyphenyl)semicarbazones has been investigated, revealing that certain synthesized compounds provide significant protection against seizures in animal models, surpassing the effectiveness of sodium valproate. This highlights the compound's role in the development of new antiepileptic drugs (A. Shafiee et al., 2009).
Pharmacological and Structure-Activity Relationship
The pharmacological evaluation of semicarbazide derivatives has demonstrated strong antinociceptive activity, particularly with compounds linked to the diphenylacetyl moiety. These findings support the exploration of semicarbazides in pain management research, with computational studies providing further insights into their structure-activity relationships (M. Wujec et al., 2014).
Antimicrobial and Insecticidal Activity
Semicarbazone derivatives have been synthesized and shown to possess both antimicrobial efficacy against various bacterial and fungal strains, and insecticidal activity against pests like Periplaneta americana. These findings open up possibilities for the use of semicarbazone derivatives in agricultural pest management and as antimicrobial agents (N. Gautam & O. Chourasia, 2010).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-14-9-11-15(12-10-14)26-13-18(23)21-22-19(24)20-16-7-5-6-8-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLPWRPNSPXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.